5-Fluoro-4-hydroxynicotinonitrile
Description
Properties
IUPAC Name |
5-fluoro-4-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHTBGWRWVKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Fluoro 4 Hydroxynicotinonitrile
De Novo Synthetic Routes to the 5-Fluoro-4-hydroxynicotinonitrile Core Structure
De novo synthesis offers the advantage of constructing the highly substituted pyridine (B92270) ring with the desired functionalities or their precursors in a controlled manner. This often involves cyclization reactions of appropriately designed acyclic starting materials.
Cyclization Reactions in this compound Synthesis
The formation of the polysubstituted pyridine ring is a key step in the de novo approach. Multicomponent reactions (MCRs) are particularly efficient for this purpose, as they allow for the assembly of complex molecules from three or more starting materials in a single step, often with high atom economy. The 4-hydroxy-3-cyanopyridine core of the target molecule is tautomeric with the 4-oxo-1,4-dihydropyridine-3-carbonitrile structure, and many synthetic strategies target the latter.
One common approach is the Hantzsch pyridine synthesis and its variations, which typically involve the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. researchgate.net For the synthesis of a 4-hydroxypyridine (B47283) derivative, a modified approach is necessary. A plausible strategy involves the reaction of an active methylene (B1212753) nitrile, such as malononitrile (B47326) or ethyl cyanoacetate, with a β-dicarbonyl compound or its equivalent in the presence of an ammonia source. These reactions proceed through a series of condensation, addition, and cyclization steps to afford the highly functionalized pyridone core.
A variety of catalysts and reaction conditions can be employed to promote these cyclization reactions, including the use of organobases like morpholine (B109124) at ambient temperature.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Multicomponent Condensation | Aldehydes, Amines, Dialkyl acetylenedicarboxylates, Active methylene compounds | Morpholine, Room Temperature | Polysubstituted dihydropyridines |
| Multicomponent Reaction | Aromatic aldehydes, Malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, Refluxing ethanol | Pyrano[3,2-c]pyridones |
| Cascade Reaction | Aldehydes, Cyanoacetamide, Enolates | Water | 2-Pyridones |
Halogenation Strategies for Fluorine Introduction
The introduction of a fluorine atom onto the pyridine ring can be a challenging step due to the electron-deficient nature of the ring. Electrophilic fluorination is a common strategy, employing reagents that act as a source of "F+". oiccpress.com One of the most widely used electrophilic fluorinating agents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The regioselectivity of the fluorination is directed by the existing substituents on the pyridine ring. The presence of an activating group, such as a hydroxyl or amino group, can direct the fluorination to the ortho or para positions.
For the synthesis of this compound, fluorination could potentially be carried out on a 4-hydroxynicotinonitrile (B1273966) precursor. The hydroxyl group at the 4-position would activate the ring, and the fluorine would be directed to the adjacent 5-position.
Table of Common Electrophilic Fluorinating Reagents
| Reagent Name | Chemical Name | Key Features |
|---|---|---|
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Crystalline solid, relatively safe to handle, widely used. |
| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Effective for fluorination of a wide range of substrates. |
Hydroxylation Approaches to the 4-Position
Direct hydroxylation of a pre-formed pyridine ring at the 4-position can be achieved through several methods. One approach involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, and subsequent rearrangement or nucleophilic attack can introduce a hydroxyl group. For instance, treatment of a pyridine N-oxide with an acylating agent can lead to the formation of an intermediate that, upon hydrolysis, yields the corresponding hydroxypyridine.
Alternatively, if a suitable leaving group (e.g., a halogen) is present at the 4-position, nucleophilic aromatic substitution with a hydroxide (B78521) source can be employed. However, these reactions often require harsh conditions due to the electron-deficient nature of the pyridine ring.
Nitrile Group Formation Techniques
The introduction of the nitrile group at the 3-position of the pyridine ring is a crucial step. One of the most classical methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. chemicalbook.comnih.gov This reaction involves the diazotization of an amino group to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. chemicalbook.com
Therefore, a synthetic strategy could involve the synthesis of a 3-amino-5-fluoro-4-hydroxypyridine intermediate, which could then be converted to the final product via the Sandmeyer reaction.
Another approach is to incorporate the nitrile group from the outset in a de novo synthesis by using a starting material that already contains a cyano group, such as cyanoacetamide or malononitrile, in a cyclization reaction as described in section 2.1.1.
Precursor-Based Synthesis and Modifications of this compound
This approach starts with a commercially available or readily synthesized pyridine derivative that is then chemically modified to introduce the desired functional groups.
Convergent Synthesis Approaches
For this compound, a plausible convergent synthesis could involve the preparation of two key building blocks:
A fragment containing the fluorine and a reactive group.
An acyclic fragment containing the precursors for the nitrile and hydroxyl groups, which can then undergo cyclization with the first fragment.
For example, a fluorinated three-carbon component could be reacted with a component that provides the remaining two carbons and the nitrogen atom of the pyridine ring, along with the precursors for the hydroxyl and nitrile groups. This approach allows for greater flexibility in the synthesis and can facilitate the introduction of the desired substituents in a more controlled manner.
Divergent Synthesis from Key Intermediates
Divergent synthesis is a powerful strategy in organic chemistry that enables the creation of a diverse library of compounds from a common intermediate. This approach is particularly efficient for generating analogs of a target molecule for structure-activity relationship studies. For a molecule like this compound, a divergent strategy would likely involve the synthesis of a key pyridine intermediate that is functionalized at a late stage to introduce the desired substituents.
A plausible key intermediate could be a di-halogenated nicotinonitrile, such as 2,4-dichloro-5-fluoronicotinonitrile. From this common precursor, selective nucleophilic substitution reactions can be employed to introduce the hydroxyl group. The reactivity difference between the chlorine atoms at the 2- and 4-positions of the pyridine ring allows for sequential and controlled functionalization.
Hypothetical Divergent Pathway:
Step 1: Selective Hydrolysis. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. Controlled hydrolysis, perhaps using a mild base in an aqueous medium, could selectively replace the C4-chloro group with a hydroxyl group, yielding 2-chloro-5-fluoro-4-hydroxynicotinonitrile.
Step 2: Reductive Dechlorination. The remaining chlorine at the 2-position could then be removed via a reductive dechlorination reaction, for example, through catalytic hydrogenation, to yield the final product, this compound.
Alternatively, this same intermediate could be reacted with a different set of reagents to produce other analogs. For instance, reaction with various amines instead of water would lead to a library of 4-amino-5-fluoronicotinonitrile (B12509970) derivatives. This highlights the efficiency of the divergent approach in rapidly generating molecular diversity from a single, advanced intermediate.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is increasingly vital in modern chemical synthesis to minimize environmental impact. For the synthesis of pyridine derivatives, this involves employing strategies like using environmentally benign solvents, reducing energy consumption, and utilizing catalytic rather than stoichiometric reagents. ijarsct.co.innih.gov
Several green approaches are applicable to the synthesis of the this compound scaffold:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various pyridine derivatives. nih.gov This technique offers rapid and uniform heating, which can enhance the efficiency of cyclization or substitution reactions involved in forming the pyridine ring. ijarsct.co.in
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can promote chemical reactions. The use of ultrasound has been reported for the eco-friendly synthesis of novel fluorinated pyridinium (B92312) salts, often leading to higher yields in shorter times compared to conventional heating. nih.gov
Use of Greener Solvents: Traditional pyridine synthesis often involves volatile and hazardous organic solvents. Green chemistry encourages the use of alternatives such as water, ethanol, or deep eutectic solvents (DES), which are typically non-toxic and biodegradable. ijarsct.co.in
Multicomponent Reactions (MCRs): One-pot multicomponent reactions that form the pyridine ring in a single step are inherently greener as they reduce the number of synthetic steps, minimize waste from intermediate purification, and save time and energy. nih.govnih.gov
The following table compares conventional and green-inspired methodologies for pyridine synthesis, illustrating the potential benefits of applying these principles to the production of this compound.
| Parameter | Conventional Method | Green Chemistry Approach |
| Energy Source | Conventional reflux (oil bath) | Microwave irradiation or sonication |
| Reaction Time | Several hours to days | Minutes to a few hours nih.gov |
| Solvents | Volatile organic compounds (e.g., DMF, Toluene) | Water, Ethanol, Ionic Liquids, or solvent-free conditions nih.gov |
| Catalysts | Stoichiometric strong acids/bases | Recyclable solid acids, biocatalysts, or metal catalysts ijarsct.co.inrsc.org |
| Waste Generation | Higher due to multiple steps and solvent use | Minimized through one-pot reactions and solvent recycling |
Catalytic Methods in this compound Production
Catalysis is a cornerstone of efficient and selective chemical manufacturing. Catalytic methods for the synthesis and functionalization of pyridines are well-established and offer significant advantages in terms of yield, selectivity, and sustainability.
Ring Formation Catalysis: The construction of the substituted pyridine ring itself can be achieved through catalytic cyclization reactions. For instance, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green pathway to substituted pyridines. rsc.org Adapting such a method with appropriately fluorinated and functionalized precursors could provide a direct route to the target molecule's core structure.
Catalytic C-H Functionalization: A more modern approach involves the late-stage functionalization of a pre-formed pyridine ring. This avoids the often-complex synthesis of substituted precursors.
Catalytic Fluorination: Direct C-H fluorination is a highly sought-after transformation. While challenging on electron-deficient rings like pyridine, specialized catalytic systems have been developed. Rhodium(III)-catalyzed C–H functionalization has been successfully used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This strategy could potentially be adapted to introduce the fluorine atom at the 5-position of a 4-hydroxynicotinonitrile precursor. Other methods involve photocatalytic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI). brittonsfu.com
Catalytic Hydroxylation: The introduction of a hydroxyl group can be achieved through various catalytic methods. Transition-metal-catalyzed C-H hydroxylation offers a direct route, though regioselectivity can be a challenge. An alternative is the nucleophilic (radio)fluorination of pyridine N-oxides, which can be subsequently converted to hydroxypyridines. rsc.org This strategy takes advantage of the altered electronics of the N-oxide to direct substitution.
The table below summarizes various catalytic systems reported for the functionalization of pyridine and related aromatic rings, which could be relevant for the synthesis of this compound.
| Reaction Type | Catalyst System | Reagents / Conditions | Substrate Scope | Reference |
| Pyridine Synthesis | FeCl₃ | Ketoxime acetates, Aldehydes | Good functional group tolerance | rsc.org |
| C-H Fluorination | [Cp*RhCl₂]₂ / AgOAc | α-fluoro-α,β-unsaturated oximes, Alkynes | Symmetrical and unsymmetrical alkynes | nih.gov |
| C-H Fluorination | Decatungstate (photocatalyst) | N-fluorobenzenesulfonimide (NFSI) | Unactivated C-H bonds | brittonsfu.com |
| meta-Fluorination | (Direct, uncatalyzed) | CsF or KF | 3-bromo-4-nitropyridine N-oxide | rsc.org |
These catalytic approaches represent the forefront of synthetic chemistry and provide powerful tools for the efficient and selective production of complex heterocyclic molecules like this compound.
Chemical Transformations and Reactivity of 5 Fluoro 4 Hydroxynicotinonitrile
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In substituted pyridines, the regioselectivity of EAS is governed by the electronic effects of the existing substituents. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen generally deactivates the ring towards electrophilic attack. Conversely, the hydroxyl group and the fluorine atom are activating, ortho-, para-directing groups due to their ability to donate electron density through resonance.
Nucleophilic Aromatic Substitution Reactions at the Fluorine Position
The presence of a fluorine atom on an electron-deficient pyridine ring suggests that the compound could be susceptible to nucleophilic aromatic substitution (SNA). The electron-withdrawing nitrile group and the ring nitrogen enhance the electrophilicity of the carbon atoms of the pyridine ring, facilitating attack by nucleophiles.
Mechanistic Insights into Fluorine Displacement
Fluorine is an excellent leaving group in many SNA reactions, often better than other halogens, because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. The reaction would likely proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. However, no studies detailing the displacement of the fluorine atom in 5-Fluoro-4-hydroxynicotinonitrile by various nucleophiles have been found.
Reactions Involving the Hydroxyl Group
The hydroxyl group at the C4 position is a key functional group that would be expected to undergo a variety of common organic transformations.
Etherification and Esterification Reactions
The hydroxyl group could be converted to an ether or an ester. Etherification, for example via the Williamson ether synthesis, would involve deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide. Esterification could be achieved by reacting the compound with an acyl chloride or a carboxylic anhydride, likely in the presence of a base catalyst. Specific reaction conditions and yields for this compound are not documented in the available literature.
Oxidation and Reduction Pathways
The hydroxyl group of a hydroxypyridine can potentially be oxidized. However, the specific reagents and conditions required for the oxidation of the hydroxyl group in this compound without affecting other parts of the molecule are not reported. Similarly, while the pyridine ring and the nitrile group can be reduced under certain conditions, specific reduction pathways that would selectively target the hydroxyl group (for instance, through deoxygenation) have not been described for this compound.
Reactions of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is a key site for various chemical reactions, including hydrolysis, cycloadditions, and reductions.
The hydrolysis of the nitrile group in this compound can yield either a carboxylic acid or an amide, depending on the reaction conditions. lmu.edu This transformation involves the nucleophilic attack of water on the nitrile carbon, leading to the formation of a tetrahedral intermediate. lmu.edu
Under acidic or basic conditions with heating, the nitrile is typically hydrolyzed to the corresponding carboxylic acid, 5-fluoro-4-hydroxynicotinic acid. stackexchange.comchemistrysteps.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comchemistrysteps.com Conversely, controlling the reaction conditions, such as using milder acids or bases, can allow for the isolation of the amide, 5-fluoro-4-hydroxynicotinamide. stackexchange.comchemistrysteps.com The pH of the reaction medium plays a crucial role in determining the final product, with alkaline conditions sometimes favoring amide formation. lmu.edu
The nitrile group can participate in cycloaddition reactions, which are valuable for constructing heterocyclic ring systems. youtube.com While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of nitriles suggests potential for such transformations. For instance, nitrile oxides, which can be generated from corresponding aldoximes, readily undergo [3+2] cycloaddition reactions with alkenes to form 4,5-dihydroisoxazoles. researchgate.net It is plausible that a derivative of this compound could undergo similar cycloadditions.
Furthermore, the pyridine ring system itself can participate in cycloaddition reactions. For example, UV-irradiation of 5-fluoro-1,3-dimethyluracil (B1219917) with naphthalene (B1677914) leads to both 1,2- and 1,4-cycloaddition products. clockss.org Similarly, 5,6-unsubstituted 1,4-dihydropyridines can act as either electron-rich or electron-deficient partners in cycloaddition reactions. beilstein-journals.org
The nitrile group can be reduced to a primary amine, which is a valuable functional group for further synthetic modifications. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. commonorganicchemistry.comchemguide.co.uk The reduction with LiAlH₄ is typically carried out in an ether solvent, followed by an acidic workup to yield the primary amine. chemguide.co.uk
Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon (Pd/C), is another effective method for nitrile reduction. commonorganicchemistry.com These reactions are often performed under a hydrogen atmosphere at elevated temperature and pressure. chemguide.co.uk To minimize the formation of secondary and tertiary amine byproducts, ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) is sometimes added to the reaction mixture. commonorganicchemistry.com A variety of other reducing agents and conditions have also been developed for the reduction of nitriles to primary amines. organic-chemistry.org
Metal-Catalyzed Cross-Coupling Reactions
While the nitrile group itself is not typically a direct participant in metal-catalyzed cross-coupling reactions, the fluoro and hydroxyl groups on the pyridine ring of this compound provide handles for such transformations. For instance, palladium-catalyzed cross-coupling reactions are well-established for aryl halides. nih.gov The fluorine atom on the pyridine ring could potentially be displaced or activated for cross-coupling under specific conditions.
The hydroxyl group can be converted into a better leaving group, such as a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents at the 4-position of the pyridine ring.
Tautomerism and Isomerization Studies
This compound can exist in tautomeric forms due to the presence of the 4-hydroxyl group on the pyridine ring. The two primary tautomers are the hydroxypyridine form and the pyridone form (5-fluoro-4-oxo-1,4-dihydropyridine-3-carbonitrile). The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH.
The hydroxypyridine form is generally the major tautomer in most solvents. However, the pyridone tautomer can be stabilized by hydrogen bonding or by coordination to metal ions. The tautomeric equilibrium is a critical consideration in the reactivity of this compound, as the two tautomers can exhibit different chemical properties and biological activities. For instance, the pyridone form possesses an enone-like system that could potentially undergo different types of reactions compared to the aromatic hydroxypyridine form.
Derivatives and Analogs of 5 Fluoro 4 Hydroxynicotinonitrile
Structure-Based Design Principles for 5-Fluoro-4-hydroxynicotinonitrile Analogs
Structure-based drug design leverages the three-dimensional structure of a biological target to design molecules with high affinity and specificity. For this compound, this involves understanding its binding mode within a target's active site and identifying key interactions that can be optimized through structural modifications.
Isosteric Replacements
Table 1: Hypothetical Isosteric Replacements in the this compound Scaffold
| Original Group | Position | Isosteric Replacement | Rationale |
| -F | 5 | -Cl, -Br | Modulate electronics and steric bulk. |
| -F | 5 | -CH3 | Increase lipophilicity, remove hydrogen bond acceptor. |
| Pyridine (B92270) N | 1 | Pyrimidine N | Alter hydrogen bonding pattern and basicity. |
Bioisosteric Modifications
Bioisosterism is a broader concept than isosterism and involves substituting a functional group with another that retains similar biological activity. This strategy is widely employed to improve potency, selectivity, and metabolic stability, or to reduce toxicity. For this compound, several bioisosteric modifications can be envisaged.
The nitrile group (-CN) is a versatile functional group that can be replaced by various bioisosteres to modulate its electronic properties and metabolic stability. Similarly, the hydroxyl group (-OH) can be replaced with other hydrogen bond donors or acceptors to optimize interactions with the target protein.
Table 2: Potential Bioisosteric Modifications for Functional Groups of this compound
| Original Group | Bioisosteric Replacement | Potential Impact |
| Nitrile (-CN) | Tetrazole, Oxadiazole | Improved metabolic stability, altered electronics. |
| Nitrile (-CN) | Carboxamide (-CONH2) | Increased hydrogen bonding potential. |
| Hydroxyl (-OH) | Amine (-NH2), Thiol (-SH) | Altered hydrogen bonding and acidity. |
| Hydroxyl (-OH) | Methoxy (B1213986) (-OCH3) | Removal of hydrogen bond donor, increased lipophilicity. |
Functionalization at the Hydroxyl Position of this compound
The hydroxyl group at the 4-position of this compound is a prime site for functionalization. It can act as a hydrogen bond donor and acceptor, and its modification can significantly impact the molecule's solubility, lipophilicity, and binding affinity.
Common functionalization strategies include etherification and esterification. Alkylation of the hydroxyl group to form ethers can increase lipophilicity and introduce steric bulk, which can be used to probe the size of the binding pocket. Esterification can be employed to create prodrugs, which may improve bioavailability, or to introduce additional functional groups that can form new interactions with the target.
Table 3: Examples of Functionalization at the Hydroxyl Position
| Modification | Reagent | Resulting Functional Group | Potential Effect |
| Etherification | Alkyl halide (e.g., CH3I) | Methoxy (-OCH3) | Increased lipophilicity, loss of H-bond donor. |
| Etherification | Benzyl bromide | Benzyloxy (-OCH2Ph) | Introduction of a bulky, aromatic group. |
| Esterification | Acetic anhydride | Acetoxy (-OCOCH3) | Prodrug potential, altered solubility. |
| Esterification | Amino acid | Aminoacyl ester | Improved solubility, potential for targeted delivery. |
Modifications of the Nitrile Group in this compound Derivatives
The nitrile group is a key pharmacophore that contributes to the electronic properties of the pyridine ring and can participate in various non-covalent interactions. Its modification can lead to analogs with altered potency and selectivity.
The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide. The resulting carboxylic acid can act as a strong hydrogen bond donor and acceptor and can form salt bridges with basic residues in the target protein. The carboxamide group introduces both a hydrogen bond donor and acceptor. Furthermore, the nitrile group can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles, which are often used as bioisosteres for carboxylic acids.
Table 4: Chemical Transformations of the Nitrile Group
| Reaction | Reagents | Resulting Functional Group | Key Features |
| Hydrolysis (acidic or basic) | H3O+ or OH- | Carboxylic acid (-COOH) | Strong H-bond donor/acceptor, acidic. |
| Partial Hydrolysis | H2O2, base | Carboxamide (-CONH2) | H-bond donor and acceptor. |
| Reduction | H2, catalyst | Aminomethyl (-CH2NH2) | Basic group, potential for ionic interactions. |
| Cycloaddition | Sodium azide | Tetrazole | Acidic, metabolically stable bioisostere of -COOH. |
Substitutions on the Pyridine Ring of this compound
Introducing additional substituents on the pyridine ring is a powerful strategy to explore the structure-activity relationship (SAR) of this compound analogs. The positions available for substitution are C-2 and C-6. The nature of the substituent (electron-donating or electron-withdrawing) and its size can significantly influence the molecule's electronic distribution, pKa, and steric profile.
For example, introducing a small alkyl group at the C-2 or C-6 position could enhance binding through van der Waals interactions if the binding pocket has a suitable hydrophobic region. Conversely, adding an electron-withdrawing group could modulate the acidity of the hydroxyl group and the basicity of the pyridine nitrogen.
Introduction of Heterocyclic and Aliphatic Side Chains to the this compound Scaffold
Attaching heterocyclic or aliphatic side chains to the this compound scaffold can dramatically increase molecular complexity and provide opportunities for new interactions with the biological target. These side chains are typically introduced by linking them to the hydroxyl group, the pyridine ring, or a functionalized substituent.
Heterocyclic side chains, such as imidazole, pyrazole, or triazole, can introduce additional hydrogen bonding sites and aromatic interactions. Aliphatic side chains, ranging from simple alkyl chains to more complex cyclic systems, can be used to probe hydrophobic pockets and optimize van der Waals contacts. The choice of the linker used to attach these side chains is also crucial as it affects the flexibility and orientation of the appended group.
Table 5: Hypothetical Side Chains and Their Potential Contributions
| Side Chain Type | Example | Attachment Point | Potential Interaction |
| Heterocyclic | Imidazole | C-6 position | Hydrogen bonding, aromatic stacking. |
| Heterocyclic | Piperidine | via ether linkage at C-4 | Basic interaction, conformational restriction. |
| Aliphatic | Cyclohexyl | via ether linkage at C-4 | Hydrophobic interaction. |
| Aliphatic | n-Butyl | C-2 position | Increased lipophilicity, van der Waals forces. |
By systematically applying these design principles and synthetic strategies, a diverse library of this compound derivatives can be generated and evaluated to identify compounds with optimized properties for various therapeutic applications.
Libraries of this compound Analogs
The creation of chemical libraries containing a multitude of structurally related compounds is a key strategy in identifying new lead structures for drug development. For a scaffold such as this compound, a library of analogs would be synthesized to explore the impact of various substituents on the molecule's biological profile. This systematic approach allows researchers to efficiently map the chemical space around the core structure.
Combinatorial chemistry provides a powerful set of techniques for the rapid synthesis of large, diverse collections of chemical compounds. nih.gov This approach involves the systematic and repetitive connection of a set of "building blocks" to a central molecular scaffold, resulting in a library of related molecules. uomustansiriyah.edu.iq For the this compound core, combinatorial strategies would focus on modifying the hydroxyl and cyano functionalities, as well as potentially functionalizing the pyridine ring itself.
The functional groups of this compound offer several points for diversification. The hydroxyl group can be a handle for introducing a variety of substituents through reactions such as etherification or esterification with a diverse set of alcohols or carboxylic acids. The nitrile group can also be transformed into other functional groups, such as amides or tetrazoles, further expanding the structural diversity of the library.
A hypothetical combinatorial library derived from this compound could be constructed by reacting the core molecule with different sets of building blocks. For example, a library of ethers could be generated by reacting this compound with a collection of alkyl halides. Similarly, a library of esters could be synthesized using a variety of acyl chlorides or carboxylic acids. The resulting library would contain a wide range of analogs, each with unique physicochemical properties that could translate into distinct biological activities.
To illustrate this, a conceptual combinatorial library generated from the this compound scaffold is presented below. This table demonstrates how different building blocks (R-X) could be used to modify the hydroxyl group, leading to a diverse set of ether derivatives.
| Entry | Building Block (R-X) | Resulting Derivative Structure |
| 1 | Methyl iodide | 5-Fluoro-4-methoxynicotinonitrile |
| 2 | Ethyl bromide | 4-Ethoxy-5-fluoronicotinonitrile |
| 3 | Benzyl chloride | 4-(Benzyloxy)-5-fluoronicotinonitrile |
| 4 | Propargyl bromide | 5-Fluoro-4-(prop-2-yn-1-yloxy)nicotinonitrile |
This table is for illustrative purposes to demonstrate the concept of a combinatorial library and does not represent actual experimental data.
Solid-phase synthesis is a powerful technique that is often employed in the construction of combinatorial libraries. mdpi.com In this method, the starting material is covalently attached to an insoluble solid support, such as a resin bead. peptide.com Subsequent chemical reactions are carried out on the immobilized compound, and excess reagents and byproducts are easily removed by simple filtration and washing of the resin. This greatly simplifies the purification process and allows for the automation of the synthetic steps. mdpi.compeptide.com
For the solid-phase synthesis of this compound derivatives, the core molecule would first need to be anchored to a suitable solid support. This could potentially be achieved by linking the hydroxyl group to a resin, such as a Wang or Rink amide resin, through an appropriate linker. mdpi.comuci.edu Once immobilized, the pyridine ring could be subjected to a series of chemical transformations. For example, palladium-catalyzed cross-coupling reactions could be used to introduce a variety of substituents at different positions on the pyridine ring. nih.gov
The choice of solid support and linker is crucial for the success of solid-phase synthesis. The linker must be stable to the reaction conditions used for library synthesis but readily cleavable to release the final products from the resin. peptide.com The use of PEG-based resins can also be beneficial as they provide a reaction environment that more closely resembles solution-phase chemistry, which can improve reaction outcomes. nih.govrawpeg.com
Upon completion of the synthesis, the desired derivatives are cleaved from the solid support, purified, and characterized. The efficiency of solid-phase synthesis allows for the generation of large libraries of compounds in a relatively short amount of time, which can then be screened for biological activity.
No Information Found on the Molecular Mechanisms of this compound
Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the molecular mechanisms of biological activity for the chemical compound this compound or its derivatives.
This includes a lack of data pertaining to:
Target Identification and Validation Methodologies: There are no published studies identifying the specific biological targets of this compound. Methodologies commonly used for target identification of novel compounds, such as affinity-based pull-down assays, expression cloning, or computational target prediction, have not been reported for this specific molecule.
Enzymatic Inhibition/Activation Mechanisms: No research could be located that investigates the effects of this compound on any specific enzymes. Consequently, there is no information on whether it acts as an inhibitor or activator, the nature of its kinetics (reversible vs. irreversible), or any detailed kinetic studies of its interaction with enzyme targets.
Receptor Binding Affinity and Ligand-Receptor Interactions: The affinity of this compound for any biological receptors remains uncharacterized. There are no available molecular docking studies predicting its binding modes with potential biological targets, nor are there any reports on its potential to act as an allosteric modulator of receptor function.
While general principles of drug discovery and molecular mechanism elucidation are well-established, their specific application to this compound has not been documented in the accessible scientific domain. Broader searches for related chemical structures, such as fluorinated nicotinamides or hydroxypyridine derivatives, yielded information on the biological activities of those classes of compounds, but these findings cannot be directly extrapolated to the specific molecular architecture and properties of this compound.
Therefore, at present, the scientific community has not published research that would allow for a detailed article on the molecular mechanisms of this particular compound as per the requested outline.
Table of Mentioned Compounds
Molecular Mechanisms of Biological Activity for 5 Fluoro 4 Hydroxynicotinonitrile and Its Derivatives
Protein-Protein Interaction Modulation
The modulation of protein-protein interactions (PPIs) is a critical mechanism for altering cellular functions and presents a promising strategy for therapeutic intervention. Small molecules that can disrupt or stabilize these interactions are of significant interest in drug discovery. The pyridine (B92270) scaffold, a core component of 5-fluoro-4-hydroxynicotinonitrile, is recognized as a privileged structure in the design of PPI inhibitors. nih.gov
The general principle involves designing molecules that can mimic the key amino acid residues, often referred to as "hot spots," at the interface of two interacting proteins. nih.gov These synthetic molecules use a central scaffold, such as pyridine, to orient functional groups in a specific spatial arrangement that competitively binds to one of the protein partners, thereby preventing the formation of the protein complex. nih.govescholarship.org
Although direct evidence for this compound as a PPI modulator is not available, the potential exists for its derivatives to be developed as such. The strategic placement of substituents on the pyridine ring could allow these compounds to target the large, often featureless surfaces of PPI interfaces. nih.govresearchgate.net The fluorine atom, in particular, can enhance binding affinity through favorable interactions with the protein target.
Table 1: Examples of Pyridine-Based Scaffolds in Protein-Protein Interaction Inhibition
| Scaffold Class | Description | Potential for this compound Analogs |
| Peptide Epitope Mimetics | Small molecular scaffolds that replace the peptide backbone but position side chains to mimic the arrangement of key residues in a peptide's bioactive conformation. nih.gov | The this compound core could serve as a rigid scaffold for orienting various functional groups to mimic binding epitopes. |
| Oligoamide-Based Scaffolds | Scaffolds like trispyridylamides, which are flexible and can be functionalized to increase potency as PPI inhibitors. nih.gov | Derivatives could incorporate amide functionalities linked to the pyridine ring to enhance binding and specificity. |
Nucleic Acid Interaction Mechanisms
Fluorinated heterocyclic compounds are known to interact with nucleic acids, leading to a range of biological effects. The introduction of a fluorine atom into a molecule can significantly alter its electronic properties, stability, and binding affinity for biological macromolecules like DNA and RNA. mdpi.comnih.gov
Derivatives of this compound could interact with nucleic acids through several potential mechanisms:
Intercalation: The planar aromatic pyridine ring could insert itself between the base pairs of a DNA double helix. This can lead to structural distortions, interfering with DNA replication and transcription processes.
Groove Binding: The molecule or its derivatives could fit into the major or minor grooves of the DNA helix, stabilized by hydrogen bonds, van der Waals forces, or electrostatic interactions.
Covalent Modification: While less common for this type of structure, reactive derivatives could potentially form covalent bonds with nucleic acid bases.
DNA Protection: Some nicotinonitrile derivatives have demonstrated the ability to protect DNA from damage induced by agents like bleomycin-iron complexes, suggesting a direct or indirect interaction with DNA. ekb.eg
The fluorine atom can enhance these interactions. Its high electronegativity can influence the electronic distribution of the pyridine ring and participate in hydrogen bonding or other electrostatic interactions with nucleic acid components. mdpi.commdpi.com Furthermore, the 19F atom can serve as a sensitive NMR probe to study the conformation of nucleic acids and their interactions with ligands. mdpi.com
Cellular Pathway Modulation by this compound Analogs
Analogs of this compound, particularly those based on the nicotinonitrile (3-cyanopyridine) and hydroxypyridine scaffolds, have been shown to modulate a wide array of cellular signaling pathways, often leading to anticancer and anti-inflammatory effects. ekb.egnih.gov
Modulation by Nicotinonitrile Analogs:
Nicotinonitrile derivatives have been extensively studied for their therapeutic potential. A primary mechanism of action is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. mdpi.comnih.gov This is often achieved through the inhibition of key regulatory proteins.
Inhibition of Kinases: Many 3-cyanopyridine (B1664610) derivatives act as kinase inhibitors. nih.govnih.gov For example, certain derivatives have been shown to inhibit Tyrosine Kinase (TK), a critical enzyme in cell growth and proliferation pathways. nih.gov Inhibition of TK can halt the cell cycle and induce apoptosis. nih.gov Trisubstituted nicotinonitriles have also been identified as inhibitors of the human GCN5 (general control nonrepressed protein 5) histone acetyltransferase, leading to cell cycle arrest and apoptosis in leukemia cell lines. rsc.org
Modulation of Apoptosis-Related Proteins: A series of novel 3-cyanopyridines were found to reduce the expression of survivin, an inhibitor of apoptosis protein (IAP). mdpi.com This downregulation leads to the activation of caspases and subsequent apoptosis. mdpi.com
Modulation by Hydroxypyridine Analogs:
4-Hydroxypyridine (B47283), a tautomer of 4-pyridinone, and its derivatives also engage in specific cellular pathways.
Enzymatic Degradation: In certain microorganisms, the catabolism of 4-hydroxypyridine is initiated by a flavin-dependent monooxygenase, which hydroxylates the pyridine ring. nih.gov This is followed by ring cleavage and further enzymatic steps. nih.gov While this is a degradative pathway, it highlights that specific enzymes recognize and act upon the 4-hydroxypyridine scaffold.
Kinase Inhibition: The pyridinone core is a key feature in many kinase inhibitors. nih.gov By acting as a scaffold, it can form crucial hydrogen bonds within the ATP-binding pocket of kinases, leading to potent inhibition of their activity. nih.govacs.org For instance, pyridinone derivatives have been developed as inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs), where they occupy the non-nucleoside inhibitor binding pocket. acs.org
Table 2: Cellular Pathway Modulation by Analogs
| Compound Class | Target/Pathway | Observed Effect | Reference |
| 3-Cyanopyridine Derivatives | Survivin, Livin, XIAP, c-IAP1 | Downregulation of expression, induction of apoptosis | mdpi.com |
| Nicotinonitrile Derivatives | Tyrosine Kinase (TK) | Inhibition of TK activity, cell cycle arrest, induction of apoptosis | nih.gov |
| Trisubstituted Nicotinonitriles | GCN5 Histone Acetyltransferase | Inhibition of H3K14 acetylation, cell cycle arrest at G1 phase | rsc.org |
| 4-Hydroxypyridine | 4HP-3-Monooxygenase | Initiation of catabolic pathway | nih.gov |
| Pyridinone Derivatives | HIV-1 Reverse Transcriptase | Inhibition of enzyme activity | acs.org |
| Pyridinone-Quinazoline Hybrids | Protein Tyrosine Kinases (PTK) | Cytotoxic activity | nih.gov |
Computational and Theoretical Studies on 5 Fluoro 4 Hydroxynicotinonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, such as Density Functional Theory (DFT), are used to predict a wide range of molecular properties with a high degree of accuracy. For 5-Fluoro-4-hydroxynicotinonitrile, these calculations would provide invaluable insights into its electronic structure, reactivity, and spectroscopic characteristics.
Electronic Structure Analysis
Key aspects of the electronic structure analysis would include:
Molecular Geometry Optimization: The first step in any quantum chemical calculation is to find the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For this compound, this would reveal the precise bond lengths, bond angles, and dihedral angles.
Electron Density Distribution: The electron density map illustrates how electrons are distributed across the molecule. The presence of electronegative fluorine and oxygen atoms would lead to a non-uniform distribution, with regions of high and low electron density. This, in turn, influences the molecule's polarity and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In a study of substituted pyridinium (B92312) ions, Density Functional Theory (DFT) was effectively used to describe the acid/base chemistry of these species. acs.org
An illustrative table of what such an analysis might yield is presented below. Please note, these values are hypothetical and serve to demonstrate the type of data generated.
| Parameter | Hypothetical Value for this compound |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Reactivity Predictions
Based on the electronic structure, quantum chemical calculations can predict the reactivity of this compound. This is particularly useful for understanding how the molecule will behave in different chemical environments and for designing new synthetic routes.
Key reactivity descriptors that would be calculated include:
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the regions that are most likely to be involved in electrophilic and nucleophilic attacks. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, and positive potential near the hydrogen atoms.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites in the molecule. They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These provide a general overview of the molecule's reactivity.
A hypothetical table of reactivity descriptors is shown below.
| Descriptor | Definition | Hypothetical Value |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |
| Chemical Softness (S) | 1 / (2η) | 0.19 eV-1 |
| Electrophilicity Index (ω) | μ2 / (2η) | 1.95 eV |
Spectroscopic Property Simulations
Quantum chemical calculations are a powerful tool for simulating and interpreting various types of spectra. This can aid in the identification and characterization of this compound.
Infrared (IR) and Raman Spectra: Calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with an experimental one, it is possible to assign the observed peaks to specific vibrational modes of the molecule. For instance, DFT has been used to interpret the vibrational spectra of other fluorinated aromatic compounds. digitellinc.com
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of atoms like 1H, 13C, and 19F can be calculated. This is particularly valuable for fluorinated compounds, as 19F NMR is a highly sensitive technique for structural elucidation. mdpi.com
UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, providing information about the electronic transitions within the molecule. Studies on pyridine (B92270) derivatives have shown that the absorption spectra are influenced by substituents and the solvent. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. By simulating the motion of atoms and molecules over time, MD can reveal information about conformational changes, flexibility, and the influence of the surrounding environment.
Conformational Analysis and Flexibility
Even small molecules like this compound can exhibit conformational flexibility, particularly with respect to the orientation of the hydroxyl group.
Torsional Scans: By systematically rotating around specific bonds (e.g., the C-O bond of the hydroxyl group) and calculating the energy at each step, it is possible to identify the most stable conformations and the energy barriers between them.
Solvent Effects on Molecular Behavior
The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are an excellent tool for studying these solvent effects at a molecular level.
Explicit vs. Implicit Solvation: MD simulations can be performed with either an explicit representation of solvent molecules or an implicit model that treats the solvent as a continuum. Explicit solvent simulations provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
Radial Distribution Functions (RDFs): RDFs can be calculated from an MD trajectory to show the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. This would reveal, for example, how water molecules arrange themselves around the hydroxyl and cyano groups of this compound.
Hydrogen Bonding Dynamics: MD simulations can be used to analyze the formation and breaking of hydrogen bonds between the solute and solvent molecules, providing insights into the dynamics of these important interactions. The influence of solvent on the tautomeric equilibrium of hydroxypyridines has been a subject of such studies. acs.org
No Publicly Available Computational Studies Found for this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, no specific computational or theoretical studies corresponding to the compound This compound were identified. The stringent requirement to focus exclusively on this molecule for topics including docking methodologies, QSAR modeling, and cheminformatics applications could not be met due to a lack of published research data.
Searches for alternative chemical names such as "5-fluoro-4-hydroxy-3-pyridinecarbonitrile" and attempts to locate the compound via its chemical structure also failed to yield relevant studies. The information available in the public domain primarily pertains to related but structurally distinct molecules, such as other cyanopyridine derivatives or different fluorinated heterocycles.
Consequently, the detailed article outline focusing on ligand-protein binding, virtual screening, QSAR descriptor calculation, predictive model development, and cheminformatics applications for this compound cannot be populated with scientifically accurate and specific findings at this time. The absence of this data in accessible literature prevents the creation of the requested professional and authoritative article.
Cheminformatics and Data Mining Applications
Machine Learning Approaches in Compound Design
Machine learning (ML) has emerged as a transformative technology in drug discovery and compound design. nih.gov By learning from large datasets of chemical structures and their associated biological activities, ML models can make predictions for new, untested compounds, thereby guiding the design of molecules with desired properties.
Quantitative Structure-Activity Relationship (QSAR) is a well-established computational modeling method that falls under the umbrella of machine learning. QSAR models aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.cominsilico.eu These models are built by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., physicochemical properties, topological indices, quantum chemical parameters), and then using statistical methods or machine learning algorithms to correlate these descriptors with the observed activity.
For a compound like this compound, a QSAR model could be developed using a dataset of related nicotinonitrile derivatives with known activities against a specific target. Such a model could then be used to predict the activity of newly designed analogs, helping to prioritize which compounds to synthesize. For example, QSAR models have been successfully used to predict the inhibitory activity of nitrogen heterocyles against human N-Myristoyltransferase (Hs-NMT). nih.gov
Various machine learning algorithms can be employed to build QSAR models, including:
Linear Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS)
Non-linear Methods: Support Vector Machines (SVM), Random Forests (RF), Artificial Neural Networks (ANN), and Deep Neural Networks (DNN). nih.gov
The performance of these models is typically evaluated using statistical metrics such as the coefficient of determination (R²) for the training set and the squared correlation coefficient (q²) for a cross-validation set. nih.gov
Table 2: Common Machine Learning Algorithms in Compound Design
| Algorithm | Description | Application Example |
| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov | Predicting the bioactivity of compounds against cancer cell lines. nih.gov |
| Support Vector Machine (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. nih.gov | Classifying compounds as active or inactive. |
| Artificial Neural Network (ANN) | A computational model inspired by the structure and function of biological neural networks. nih.gov | Modeling the structure-activity relationships of antagonists at neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov |
| Convolutional Neural Network (CNN) | A class of deep neural networks, most commonly applied to analyzing visual imagery, but also effective for learning from molecular representations. nih.gov | Improving the accuracy of QSAR models by using heteroencoders of molecules. nih.gov |
The application of machine learning in compound design is not limited to QSAR. Generative models, a type of ML, can be used to design entirely new molecules with desired properties from scratch. By training on a vast dataset of known molecules, these models can learn the underlying rules of chemical structure and generate novel scaffolds that are predicted to be active against a specific target.
Structure Activity Relationship Sar Studies of 5 Fluoro 4 Hydroxynicotinonitrile and Its Analogs
Systematic Modification of the Pyridine (B92270) Ring
The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of the molecule. In the context of 5-Fluoro-4-hydroxynicotinonitrile, systematic modifications to the pyridine ring can modulate its electronic properties, steric profile, and hydrogen bonding capabilities, thereby affecting its interaction with target proteins.
The following table illustrates hypothetical activity data for analogs with modifications on the pyridine ring, where R represents different substituents at available positions.
| Compound | R | Activity (IC₅₀, nM) |
| 1 (Parent) | H | 100 |
| 2 | 2-CH₃ | 150 |
| 3 | 6-CH₃ | 80 |
| 4 | 2-Cl | 200 |
| 5 | 6-Cl | 60 |
| 6 | 2-OCH₃ | 120 |
| 7 | 6-OCH₃ | 90 |
This data is hypothetical and for illustrative purposes only.
SAR of the Hydroxyl Moiety
The 4-hydroxyl group is a key functional group that can act as both a hydrogen bond donor and acceptor. Its role in target binding is often critical for potency. nih.gov To investigate the SAR of this moiety, several modifications can be explored, including its replacement with other functional groups or altering its position.
Bioisosteric replacement of the hydroxyl group with a methoxy (B1213986), amino, or thiol group can help to understand the importance of its hydrogen bonding capabilities. cambridgemedchemconsulting.com For example, converting the hydroxyl to a methoxy group removes the hydrogen bond donating ability, which can lead to a significant drop in activity if this interaction is crucial for binding.
The following table presents hypothetical activity data for analogs with modifications to the hydroxyl moiety.
| Compound | Modification at 4-position | Activity (IC₅₀, nM) |
| 1 (Parent) | -OH | 100 |
| 8 | -OCH₃ | 500 |
| 9 | -NH₂ | 250 |
| 10 | -SH | 400 |
| 11 | -F | 1000 |
This data is hypothetical and for illustrative purposes only.
SAR of the Nitrile Group
The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and a bioisostere for other groups like carbonyls or halogens. nih.govnih.gov Its linear geometry and electronic properties can also contribute to specific interactions within a binding pocket.
To probe the SAR of the nitrile group in this compound, it can be replaced with other small, polar groups such as an amide, a carboxylic acid, or a tetrazole. These modifications will alter the hydrogen bonding capacity, acidity, and steric bulk at this position, providing insights into the requirements for optimal activity.
The following table shows hypothetical activity data for analogs with modifications to the nitrile group.
| Compound | Modification at 3-position | Activity (IC₅₀, nM) |
| 1 (Parent) | -CN | 100 |
| 12 | -CONH₂ | 300 |
| 13 | -COOH | 800 |
| 14 | -Tetrazole | 150 |
| 15 | -Cl | 600 |
This data is hypothetical and for illustrative purposes only.
Influence of Fluorine Substitution on Activity and Selectivity
The fluorine atom at the 5-position has a profound impact on the molecule's properties. Due to its high electronegativity and small size, fluorine can alter the pKa of nearby functional groups, influence metabolic stability, and participate in favorable electrostatic interactions with the target. nih.govresearchgate.netsci-hub.boxnih.gov The C-F bond is also very stable, which can block metabolic oxidation at that position. cambridgemedchemconsulting.com
Replacing the fluorine with hydrogen or other halogens can elucidate its specific contribution to activity and selectivity. A comparison with the non-fluorinated analog would directly reveal the impact of this substitution.
The following table illustrates the hypothetical influence of the 5-substituent on activity.
| Compound | Substituent at 5-position | Activity (IC₅₀, nM) | Selectivity Index |
| 1 (Parent) | -F | 100 | 10 |
| 16 | -H | 500 | 2 |
| 17 | -Cl | 120 | 8 |
| 18 | -Br | 150 | 7 |
| 19 | -CH₃ | 800 | 1 |
This data is hypothetical and for illustrative purposes only.
Pharmacophore Elucidation for Target Interactions
A pharmacophore model represents the key steric and electronic features necessary for a molecule to interact with a specific biological target. fiveable.me For this compound, a hypothetical pharmacophore model can be proposed based on its structure.
The essential features would likely include:
A hydrogen bond donor (from the 4-hydroxyl group).
A hydrogen bond acceptor (from the 4-hydroxyl group, the pyridine nitrogen, and the nitrile nitrogen).
An aromatic ring (the pyridine ring).
A halogen atom feature (the 5-fluoro group).
This model can be used to virtually screen for other compounds with similar features that might bind to the same target. nih.govijper.orgnih.gov The distances and angles between these features are critical for optimal binding.
Ligand Efficiency and Lipophilic Efficiency Analysis
Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for assessing the quality of a compound. wikipedia.orgnih.gov
Ligand Efficiency (LE) measures the binding energy per heavy atom. It is calculated as: LE = (1.37 * pIC₅₀) / N where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and N is the number of heavy atoms. A higher LE value is generally desirable for lead compounds.
Lipophilic Efficiency (LLE) relates potency to lipophilicity (logP). It is calculated as: LLE = pIC₅₀ - logP Compounds with a higher LLE are more likely to have a favorable balance of potency and physicochemical properties, leading to better drug-like characteristics. nih.govcore.ac.ukresearchgate.net
The following table provides a hypothetical analysis of these metrics for selected analogs.
| Compound | pIC₅₀ | logP | Heavy Atoms (N) | LE | LLE |
| 1 | 7.0 | 1.5 | 10 | 0.96 | 5.5 |
| 5 | 7.2 | 2.0 | 11 | 0.90 | 5.2 |
| 8 | 6.3 | 1.8 | 11 | 0.79 | 4.5 |
| 12 | 6.5 | 1.2 | 12 | 0.74 | 5.3 |
| 16 | 6.3 | 1.3 | 9 | 0.96 | 5.0 |
This data is hypothetical and for illustrative purposes only.
Future Directions and Emerging Research Avenues for 5 Fluoro 4 Hydroxynicotinonitrile
Development of Novel Synthetic Methodologies
The efficient and scalable synthesis of 5-Fluoro-4-hydroxynicotinonitrile is a prerequisite for its extensive study and application. While established routes may exist, future research will likely focus on developing more economical, sustainable, and versatile synthetic methods. Current multistep syntheses for similar substituted 4-hydroxypyridines can suffer from modest yields of 50-60%. google.com The goal is to devise pathways that start from readily available materials and proceed with high efficiency. google.com
Emerging methodologies could leverage advancements in catalysis, flow chemistry, and C-H activation. For instance, a one-pot, three-step synthesis method has been developed for the related compound 4-hydroxy-5-fluoro-6-ethylpyrimidine, achieving high yields by avoiding intermediate separation and purification steps. google.com Adapting such a "one-pot" strategy could significantly streamline the production of this compound. The development of efficient methods for creating key intermediates, such as fluorinated epoxides, is also a critical area of research that can lead to high-yield syntheses of fluorinated compounds. academie-sciences.fr
| Synthetic Strategy | Description | Potential Advantages | Key Challenges |
| One-Pot Multicomponent Reaction | A reaction where multiple starting materials react to form the product in a single step, potentially adapting strategies used for similar pyrimidines. google.com | Reduced waste, lower cost, faster synthesis time. | Identifying compatible reactants and catalysts; controlling regioselectivity. |
| Late-Stage C-H Functionalization | Introducing the fluorine or cyano group onto a pre-formed 4-hydroxypyridine (B47283) core using modern C-H activation or fluorination reagents. | High efficiency, access to diverse analogs from a common intermediate. | Achieving high regioselectivity on the electron-rich pyridine (B92270) ring. |
| Flow Chemistry Synthesis | Performing the synthesis in a continuous flow reactor, allowing for precise control over reaction parameters like temperature and time. | Enhanced safety, improved scalability, higher yields, and purity. | High initial setup cost; optimization of flow parameters required. |
| Cyclization of Acyclic Precursors | Designing and synthesizing a fluorinated and cyanated acyclic precursor that can be cyclized to form the target hydroxypyridine ring. | High degree of control over substituent placement. | Synthesis of the complex acyclic precursor can be lengthy. |
Exploration of Undiscovered Chemical Transformations
The functional groups of this compound—hydroxyl, nitrile, and the fluoro-substituted pyridine ring—offer a playground for chemical transformations that remain largely unexplored. Future research will involve systematically investigating the reactivity of this scaffold to generate novel derivatives with potentially enhanced properties.
The hydroxyl group is a prime site for derivatization. O-alkylation or O-acylation could be used to modulate solubility and lipophilicity. Furthermore, its conversion to a triflate or tosylate would transform it into an excellent leaving group, enabling nucleophilic substitution reactions to introduce a wide array of other functional groups at the 4-position.
The nitrile group is another versatile handle. Its hydrolysis can yield the corresponding carboxamide or carboxylic acid, which are valuable functional groups in medicinal chemistry for forming hydrogen bonds. Alternatively, the nitrile can be reduced to an aminomethyl group or serve as a precursor for the construction of five-membered heterocycles like tetrazoles, which are often used as bioisosteres for carboxylic acids.
| Functional Group | Potential Transformation | Resulting Structure / Use |
| Hydroxyl Group | O-Alkylation / O-Acylation | Ethers/Esters for property modulation. |
| Conversion to Triflate/Tosylate | Activated intermediate for nucleophilic substitution. | |
| Nitrile Group | Hydrolysis | Carboxamide or Carboxylic Acid derivatives. |
| Reduction | Primary amine (aminomethyl) derivatives. | |
| Cycloaddition (e.g., with azides) | Tetrazole-containing analogs. | |
| Fluoropyridine Ring | Nucleophilic Aromatic Substitution (SNAr) | Replacement of fluorine with other nucleophiles (e.g., amines, alkoxides). |
Advanced Mechanistic Studies of Biological Interactions
The incorporation of a fluorine atom can significantly alter the biological properties of a molecule by modifying its electronic distribution, metabolic stability, and binding affinity. nih.gov While the specific biological targets of this compound are unknown, its structure is suggestive of potential interactions with various enzymes, particularly protein kinases, where substituted pyridine and quinazoline (B50416) cores are common. Related fluorinated compounds have been investigated for a range of biological activities, including antimutagenic effects and iron chelation. nih.govgoogle.com
Future research must employ advanced techniques to first identify and then characterize these biological interactions at a molecular level. High-throughput screening of the compound against diverse panels of biological targets would be a logical starting point. Once a target is identified, detailed mechanistic studies would follow.
Computational methods are indispensable in this exploratory phase. Molecular docking and molecular dynamics (MD) simulations can predict how the compound might bind to the active site of a protein. nih.gov These models can elucidate key interactions, such as hydrogen bonds from the hydroxyl group, potential halogen bonding from the fluorine atom, and pi-stacking from the aromatic ring.
| Methodology | Objective | Expected Outcome |
| High-Throughput Screening (HTS) | Identify potential biological targets from large libraries of proteins/enzymes. | A list of "hit" proteins that interact with the compound. |
| Molecular Docking | Predict the preferred binding pose and affinity of the compound within a protein's active site. | A 3D model of the ligand-protein complex and an estimated binding energy. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Insight into the stability of the binding pose and key residue interactions. nih.gov |
| X-ray Crystallography / Cryo-EM | Determine the high-resolution 3D structure of the compound bound to its biological target. | Definitive experimental evidence of the binding mode and specific molecular interactions. |
| Biophysical Assays (e.g., SPR, ITC) | Quantify the binding affinity (KD) and thermodynamic parameters of the interaction. | Precise measurement of how strongly and under what conditions the compound binds to its target. |
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by dramatically accelerating the design-build-test-learn cycle. Current time information in Bangalore, IN.rsc.org Integrating these computational tools into the research pipeline for this compound could unlock its potential in an unprecedented manner.
ML models can be trained on existing chemical and biological data to predict the properties of novel, virtual derivatives without the need for immediate synthesis. researchgate.net Generative models can even design entirely new molecules based on the this compound scaffold, optimized for specific properties like high binding affinity to a target or desirable pharmacokinetic profiles. nih.gov Furthermore, AI can aid in the discovery process itself, with retrosynthesis algorithms proposing novel and efficient synthetic routes. rsc.org
| AI/ML Application | Description | Potential Impact on Research |
| De Novo Drug Design | Using generative models (e.g., GANs, VAEs) to create novel molecules based on the core scaffold. | Rapid exploration of chemical space for derivatives with optimized biological activity. |
| Property Prediction (QSAR/QSPR) | Training ML models to predict biological activity, toxicity, and physicochemical properties from molecular structure. nih.gov | Prioritization of synthetic targets, reducing wasted effort on unpromising compounds. |
| Retrosynthesis Prediction | Employing AI to propose synthetic pathways for target molecules. rsc.org | Accelerating the development of efficient and novel synthetic routes. |
| Reaction Yield Optimization | Using ML to predict the optimal conditions (catalyst, solvent, temperature) for a chemical reaction to maximize its yield. researchgate.net | Improving the efficiency and cost-effectiveness of synthesizing the compound and its derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
